Pubchem_71350863
Description
PubChem Compound ID (CID) 71350863 is a unique chemical entity registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI) . PubChem aggregates data from over 400 contributors, including academic institutions, government agencies, and pharmaceutical companies, to provide comprehensive chemical profiles encompassing structural, bioactivity, and literature data . Each CID, including 71350863, is assigned to a distinct molecular structure, with associated metadata such as:
- Chemical descriptors (e.g., molecular formula, weight, SMILES, InChIKey).
- Biological assay results (e.g., target proteins, inhibitory concentrations).
- Literature references (e.g., patents, journal articles).
For CID 71350863, the exact chemical structure and properties are derived from contributor-submitted data, which may include synthetic details, spectroscopic characterization, and bioactivity screens .
Properties
CAS No. |
37349-20-5 |
|---|---|
Molecular Formula |
LiOW |
Molecular Weight |
206.8 g/mol |
InChI |
InChI=1S/Li.O.W |
InChI Key |
BAEKJBILAYEFEI-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O=[W] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethoxymethane can be achieved through several methods:
Chloropicrin Route: The original preparation involved chloropicrin, yielding about 50% product.
Trichloromethanesulfenyl Chloride Route: This method uses trichloromethanesulfenyl chloride, resulting in a 70-80% yield.
Trichloroacetonitrile Route: Another method involves trichloroacetonitrile, also yielding 70-80% product.
Thallium Methoxide Route: Thallium methoxide reacts with carbon disulfide to produce Tetramethoxymethane and thallium sulfide.
Dimethyl Dibutylstannate Route: This method provides a high yield of 95%.
Industrial Production Methods
Industrial production of Tetramethoxymethane typically involves the more efficient synthetic routes, such as the dimethyl dibutylstannate method, due to its high yield and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tetramethoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tetramethoxymethane has several applications in scientific research:
Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in polymer fuel cells and as a transesterification reagent.
Mechanism of Action
The mechanism of action of Tetramethoxymethane involves its ability to act as an alkylating agent. It can transfer methyl groups to various substrates, thereby modifying their chemical properties. This mechanism is crucial in its applications in organic synthesis and pharmaceutical research .
Comparison with Similar Compounds
Key Findings :
- CID 71350864 (0.92 similarity) shares the benzothiazole-sulfonamide scaffold but differs in a methyl group, slightly reducing potency .
- Lower-scoring analogs (e.g., CID 71351002) demonstrate that sidechain modifications significantly impact bioactivity, highlighting structure-activity relationship (SAR) trends .
3-D Conformational Analogs
3-D similarity prioritizes spatial overlap and pharmacophore features, capturing compounds with divergent scaffolds but similar binding modes.
Key Findings :
- CID 71420011 (0.88 similarity) lacks the benzothiazole core but achieves comparable binding affinity via a fluorophenyl group, demonstrating 3-D complementarity .
- Lower shape similarity analogs (e.g., CID 71420045) may bind alternative targets, emphasizing the role of conformational flexibility in polypharmacology .
Complementary Insights from 2-D and 3-D Comparisons
Scaffold Hopping : 3-D analogs (e.g., CID 71420011) reveal opportunities for scaffold diversification while retaining target engagement, a strategy critical in drug design to circumvent intellectual property barriers .
Bioactivity Prediction : For understudied compounds like CID 71350863, bioactivity data from 2-D neighbors (e.g., CID 71350864) can guide hypothesis generation, whereas 3-D neighbors suggest off-target effects .
Data Limitations : PubChem’s precomputed neighbors prioritize high-confidence similarities (Tanimoto ≥ 0.8, shape ≥ 0.7); users may perform custom searches to adjust thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
